molecular formula C7H11NO2S B3378891 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile CAS No. 1491876-71-1

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile

Cat. No.: B3378891
CAS No.: 1491876-71-1
M. Wt: 173.24 g/mol
InChI Key: WHYKFSRIEHGTLC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile, a compound with the CAS number 1491876-71-1, has garnered attention in various scientific research applications. Its unique structural features lend it to potential uses in pharmaceuticals, material sciences, and chemical synthesis. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Applications

  • Anticancer Research:
    • This compound is being investigated for its role in synthesizing anticancer agents. Its ability to modify biological pathways makes it a candidate for drug development targeting specific cancer types.
  • Targeted Drug Delivery:
    • The compound can be incorporated into lipid nanoparticles for mRNA delivery in cancer immunotherapy, enhancing the efficacy of treatments by facilitating targeted therapy while minimizing side effects.
  • Biochemical Pathways:
    • Research indicates that this compound interacts with key enzymes and receptors involved in cellular processes such as apoptosis and proliferation, making it a valuable tool in understanding cancer biology.

Material Science

  • The compound's unique properties allow for its use in developing advanced materials with specific characteristics, such as improved thermal stability and mechanical strength. This application is particularly relevant in creating polymers and specialty chemicals.

Case Study 1: Anticancer Properties

A study conducted on the incorporation of this compound into lipid nanoparticles demonstrated improved immune responses in animal models receiving mRNA vaccines. The results indicated enhanced efficacy in targeting tumor cells while reducing off-target effects commonly associated with traditional chemotherapy.

Case Study 2: Material Development

In material science applications, researchers synthesized a polymer incorporating this compound, which exhibited superior mechanical properties compared to conventional polymers. This advancement opens avenues for its use in high-performance materials suitable for various industrial applications.

Future Directions in Research

Ongoing investigations aim to:

  • Optimize Delivery Systems: Enhance lipid nanoparticle formulations for better mRNA delivery efficiency.
  • Mechanistic Studies: Further elucidate the molecular interactions that confer its biological activity.
  • Clinical Trials: Initiate trials to assess safety and efficacy in human subjects for anticancer therapies and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile is unique due to its combination of a cyclopropyl ring and a methanesulfonyl group, which provides a balance of reactivity and stability. This makes it a valuable scaffold for developing new compounds with potential biological and industrial applications .

Biological Activity

Introduction

2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile, also known by its chemical name and CAS number 1491876-71-1, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a methanesulfonylmethyl moiety and an acetonitrile functional group. This unique structure contributes to its distinct biological properties.

PropertyValue
Molecular FormulaC₇H₁₃N₁O₂S
Molecular Weight175.25 g/mol
CAS Number1491876-71-1

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential efficacy against various pathogens.
  • Cytotoxicity : Preliminary findings indicate that this compound may exhibit cytotoxic effects in certain cancer cell lines, warranting further investigation into its anticancer potential.
  • Enzyme Inhibition : The compound may interact with specific enzymes, acting as an inhibitor which could be beneficial in therapeutic contexts.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Binding to Enzymes/Receptors : The methanesulfonyl group may facilitate interactions with active sites on enzymes or receptors, altering their activity.
  • Modulation of Signaling Pathways : By inhibiting specific pathways involved in inflammation or cancer cell proliferation, this compound may exert therapeutic effects.

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of cyclopropane compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study found that certain cyclopropane derivatives had IC50 values below 1 µM against human tumor cells .
  • Antimicrobial Properties : Research has indicated that compounds with similar structural features can inhibit bacterial growth effectively. A study highlighted the potential of sulfonamide derivatives in treating infections caused by resistant bacterial strains .
  • Enzyme Inhibition Studies : A recent investigation into sulfonamide derivatives revealed their ability to inhibit non-receptor tyrosine kinases, which are crucial in cancer progression . This suggests a promising avenue for further exploration of this compound's action mechanisms.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerCytotoxicity against human cancer cell lines
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of non-receptor tyrosine kinases

Properties

IUPAC Name

2-[1-(methylsulfonylmethyl)cyclopropyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-11(9,10)6-7(2-3-7)4-5-8/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYKFSRIEHGTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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